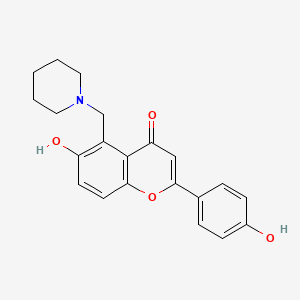
Adenosine receptor inhibitor 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine receptor inhibitor 1 is a compound that targets adenosine receptors, which are a class of G protein-coupled receptors. These receptors play a crucial role in various physiological processes, including cardiovascular function, neuronal activity, and immune responses. By inhibiting these receptors, this compound can modulate these processes, making it a valuable compound in both research and therapeutic contexts .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of adenosine receptor inhibitor 1 typically involves multiple steps, including the formation of the core structure and subsequent functionalization. Common synthetic routes may involve the use of nucleophilic substitution reactions, cyclization, and various protection-deprotection strategies to achieve the desired molecular architecture .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow chemistry and the use of automated synthesis platforms to optimize reaction conditions and minimize waste .
化学反应分析
Types of Reactions: Adenosine receptor inhibitor 1 can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.
Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, modifying the compound’s electronic properties.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule, allowing for structural diversification
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and sulfonates are often employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学研究应用
Adenosine receptor inhibitor 1 has a wide range of applications in scientific research:
Chemistry: It is used to study the structure-activity relationships of adenosine receptors and to develop new inhibitors with improved efficacy and selectivity.
Biology: The compound is employed to investigate the physiological roles of adenosine receptors in various biological systems, including the nervous and immune systems.
Medicine: this compound is explored as a potential therapeutic agent for conditions such as cardiovascular diseases, neurological disorders, and inflammatory conditions.
Industry: In industrial settings, the compound is used in the development of new drugs and as a tool for high-throughput screening assays .
作用机制
Adenosine receptor inhibitor 1 exerts its effects by binding to adenosine receptors and preventing their activation by endogenous adenosine. This inhibition can modulate various signaling pathways, including those involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). The specific molecular targets and pathways involved depend on the receptor subtype (A1, A2A, A2B, or A3) that the inhibitor interacts with .
相似化合物的比较
Caffeine: A well-known adenosine receptor antagonist that primarily targets A1 and A2A receptors.
Theophylline: Another adenosine receptor antagonist with similar effects to caffeine but with additional bronchodilator properties.
Dipyridamole: An adenosine uptake inhibitor that indirectly increases adenosine levels and receptor activation
Uniqueness: Adenosine receptor inhibitor 1 is unique in its specific binding affinity and selectivity for certain adenosine receptor subtypes. This selectivity allows for more targeted modulation of physiological processes, reducing the likelihood of off-target effects and improving therapeutic outcomes .
属性
分子式 |
C17H19ClFN5O3 |
|---|---|
分子量 |
395.8 g/mol |
IUPAC 名称 |
8-[(6-chloro-2-fluoro-3-methoxyphenyl)methylamino]-1-ethyl-3,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H19ClFN5O3/c1-5-24-15(25)13-14(23(3)17(24)26)21-16(22(13)2)20-8-9-10(18)6-7-11(27-4)12(9)19/h6-7H,5,8H2,1-4H3,(H,20,21) |
InChI 键 |
HKSYRVBXUDUZDK-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=O)C2=C(N=C(N2C)NCC3=C(C=CC(=C3F)OC)Cl)N(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(E,3E)-3-[3,3-dimethyl-1-[6-oxo-6-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]hexyl]-5-sulfoindol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B15141092.png)





![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] phosphate](/img/structure/B15141123.png)







